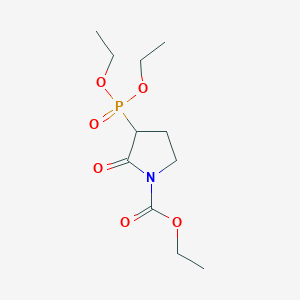
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylate group, and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 4-diethoxyphosphoryl-3-oxobutanoate with unsaturated aldehydes. This reaction is catalyzed by chiral diarylprolinol ether, which facilitates the formation of the desired product through a Michael-Knoevenagel domino reaction sequence . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrrolidine derivatives, phosphonate esters, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a ligand, binding to active sites and modulating the activity of enzymes. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate include:
- Ethyl 3-(diethoxyphosphoryl)propanoate
- Triethyl 3-phosphonopropionate
- Ethyl 3,3-diethoxypropanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a diethoxyphosphoryl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
This compound has a complex structure that includes a pyrrolidine ring and a diethoxyphosphoryl group, which contributes to its biological properties. The compound's molecular formula is C11H19O7P, and it exhibits properties typical of phosphonate derivatives, such as enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand . It interacts with specific enzymes and receptors, modulating their activity, which can lead to various biological effects including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, which can be beneficial in conditions such as cancer and inflammation .
- Receptor Binding : It may act on specific receptors involved in neurotransmission or hormonal regulation, potentially impacting neurological and endocrine functions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of similar compounds related to this compound:
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- Enzyme Inhibition Studies : Research indicated that the compound effectively inhibits enzymes involved in key metabolic pathways, providing insights into its mechanism as a therapeutic agent for metabolic disorders .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of phosphonate derivatives, showing reduced levels of pro-inflammatory cytokines in treated models .
Properties
Molecular Formula |
C11H20NO6P |
|---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphoryl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20NO6P/c1-4-16-11(14)12-8-7-9(10(12)13)19(15,17-5-2)18-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
GRNNYRRSEKEWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(C1=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















